6-Fluoroindole-3-acetonitrile chemical properties and structure
6-Fluoroindole-3-acetonitrile chemical properties and structure
An In-depth Technical Guide to 6-Fluoroindole-3-acetonitrile: Properties, Synthesis, and Applications in Drug Discovery
Foreword
As a Senior Application Scientist, my focus is on the practical intersection of complex chemistry and tangible, high-impact outcomes in pharmaceutical research. 6-Fluoroindole-3-acetonitrile is a molecule that perfectly embodies this intersection. It is not merely a catalog chemical; it is a meticulously designed building block that offers medicinal chemists a distinct advantage. The strategic placement of a fluorine atom on the robust indole scaffold, combined with the versatile nitrile functionality, provides a powerful tool for modulating physicochemical properties and exploring novel biological activities.
This guide is structured to move beyond a simple recitation of data. It is designed to provide a causal understanding—the "why" behind the "how"—of this molecule's properties, synthesis, and application. We will delve into its structural nuances, explore robust synthetic pathways, and illuminate its potential in the development of next-generation therapeutics. The protocols and data presented herein are synthesized to be self-validating, providing researchers, scientists, and drug development professionals with a trustworthy and authoritative resource.
Part 1: Physicochemical Properties and Structural Elucidation
A molecule's utility begins with a fundamental understanding of its physical and chemical identity. 6-Fluoroindole-3-acetonitrile's structure is a deliberate combination of a privileged heterocyclic scaffold and strategic functionalization.
Chemical Structure and Identity
The structure consists of an indole ring system, which is a cornerstone in many biologically active compounds, fluorinated at the 6-position of the benzene ring. A methylene nitrile (-CH₂CN) group is attached at the 3-position, a common site for functionalization due to its reactivity.
Core Physicochemical Data
All quantitative data for 6-Fluoroindole-3-acetonitrile has been summarized for clarity and rapid assessment.
| Property | Data | Source(s) |
| CAS Number | 2341-25-5 | [1][2][3] |
| Molecular Formula | C₁₀H₇FN₂ | [2][3] |
| Molecular Weight | 174.18 g/mol | [2] |
| Appearance | Colorless to light yellow crystalline powder | [4] |
| Melting Point | 51-52°C or 85-88°C. This variance may be due to differences in purity or crystalline form. | [2][4] |
| Solubility | Soluble in ethanol, dichloromethane, dimethyl sulfoxide (DMSO); sparingly soluble in ether; insoluble in water. | [4][5] |
| Synonyms | 2-(6-Fluoro-1H-indol-3-yl)acetonitrile; 6-Fluoro-1H-indol-3-ylacetonitrile | [3][6] |
Solubility Profile: A Causal Analysis
The molecule's solubility is a direct consequence of its hybrid structure. The large, fused aromatic ring system is inherently nonpolar, driving its solubility in organic solvents like dichloromethane. Concurrently, the presence of the polar nitrile group (-C≡N) and the hydrogen-bond-donating indole N-H group allows for interaction with polar aprotic solvents like DMSO. Its poor aqueous solubility is expected, as the nonpolar surface area of the indole ring dominates its overall character, preventing effective hydration.
Expected Spectroscopic Fingerprints
While raw spectral data is vendor-specific, a competent chemist can predict the key spectroscopic features that validate the structure of 6-Fluoroindole-3-acetonitrile. This predictive analysis is crucial for quality control and reaction monitoring.
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¹H NMR: The spectrum should reveal distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom at C6. The C7-H, for instance, would appear as a doublet of doublets due to coupling with both C5-H and the fluorine atom. The C2-H proton typically appears as a singlet or a narrow triplet downfield. The methylene protons (-CH₂) of the acetonitrile group would present as a singlet, while the indole N-H proton would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 115-120 ppm and the carbon directly bonded to fluorine (C-F), which would exhibit a large one-bond C-F coupling constant.
-
FT-IR: The infrared spectrum provides unambiguous evidence of the key functional groups. A sharp, intense absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. A moderately sharp band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretch of the indole ring.
Part 2: Synthesis and Manufacturing Insights
The viability of any chemical intermediate in drug development hinges on the existence of a reliable and scalable synthesis. 6-Fluoroindole-3-acetonitrile can be prepared efficiently from its precursor, 6-fluoroindole.
Primary Synthesis Route: Cyanomethylation of 6-Fluorogramine
A robust, two-step industrial method has been reported, which involves the preparation of an intermediate, 6-fluorogramine, followed by displacement with cyanide.[7]
Caption: High-level workflow for the synthesis of 6-Fluoroindole-3-acetonitrile.
Detailed Experimental Protocol (Adapted from CN101531624A)[7]
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Synthesis of 6-Fluorogramine (Intermediate):
-
Rationale: This step installs a leaving group at the 3-position of the indole. The Mannich reaction is a classic and highly efficient method for this transformation.
-
Procedure: To a solution of 6-fluoroindole (1.0 eq) in an appropriate organic solvent (e.g., acetic acid), add dimethylamine hydrochloride (1.0-1.5 eq) and paraformaldehyde (1.0-2.0 eq).
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction and perform a basic workup to isolate the crude 6-fluorogramine intermediate.
-
-
Synthesis of 6-Fluoroindole-3-acetonitrile:
-
Rationale: The dimethylaminomethyl group of the gramine is an excellent leaving group. Nucleophilic substitution with sodium cyanide in a high-boiling polar aprotic solvent provides the target molecule. A high temperature is required to facilitate the displacement.
-
Procedure: Mix the 6-fluorogramine intermediate (1.0 eq) and sodium cyanide (1.0-2.0 eq) in dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
-
Heat the reaction mixture to approximately 150°C and maintain for ~4 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Perform an extractive workup using dichloromethane and water to separate the organic product from inorganic salts.
-
Wash the organic layer with water, dry over anhydrous sulfate, and concentrate to yield the crude product.
-
Purify via vacuum distillation to obtain high-purity 6-Fluoroindole-3-acetonitrile.
-
Precursor Synthesis: The Leimgruber-Batcho Indole Synthesis
The availability of the starting material, 6-fluoroindole, is critical. The Leimgruber-Batcho synthesis is a preferred industrial method due to its high yields and use of readily available starting materials, avoiding harsh acidic conditions.[8]
Caption: Workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of 6-Fluoroindole-3-acetonitrile lies in its application as a versatile scaffold for building bioactive molecules.
The Strategic Role of Fluorine
The fluorine atom at the 6-position is not an incidental feature. It serves several critical functions in drug design:[8][9]
-
Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential "metabolic soft spot" and increase the drug's half-life.
-
Enhanced Binding: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions with protein targets, enhancing binding affinity.
-
Modulated Lipophilicity: It increases lipophilicity, which can improve membrane permeability and oral bioavailability.
Potential Therapeutic Areas and Biological Targets
Derivatives of 6-fluoroindole and related indole-3-acetonitriles have shown activity across a range of therapeutic areas.
| Therapeutic Area | Target / Mechanism of Action | Source(s) |
| Oncology | Tryptophan dioxygenase (TDO) inhibitors, which can modulate the immune response against tumors. | [8][10] |
| CNS Disorders | Precursor for potent selective serotonin reuptake inhibitors (SSRIs) used in treating depression and other mood disorders. | [8][11] |
| Infectious Diseases | Antiviral: Potential to promote host interferon signaling via the MAVS pathway, similar to the parent indole-3-acetonitrile. | [4][12] |
| Antibacterial/Antifungal: Inhibition of quorum sensing and biofilm formation in pathogens. | [8][11][13] | |
| Antiviral (HIV): Serves as a building block for inhibitors of HIV-1 attachment. | [8][10] |
Proposed Antiviral Mechanism of Action
Drawing from studies on the parent compound, indole-3-acetonitrile, a plausible mechanism for the antiviral activity of its derivatives involves the potentiation of the innate immune response.[12] Viral RNA is recognized by cytosolic sensors, which activate Mitochondrial Antiviral-Signaling (MAVS) protein. This triggers a cascade leading to the activation of transcription factors IRF3 and NF-κB, which translocate to the nucleus and induce the production of type I interferons (IFNs), key antiviral cytokines. Indole-3-acetonitrile has been shown to enhance this process by promoting the accumulation of MAVS.[12]
Caption: Proposed potentiation of the MAVS-mediated interferon signaling pathway.
Part 4: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. 6-Fluoroindole-3-acetonitrile is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Identification
| Pictogram | Class | Hazard Statement |
| GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Source:[3] |
Safe Handling Protocol
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling Practices: Avoid direct contact with skin and eyes. Avoid creating dust. Ensure containers are tightly closed when not in use.
-
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Call a poison center or doctor if you feel unwell.
-
In all cases of significant exposure, seek immediate medical attention.[3][14]
-
Storage and Stability
-
Conditions: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[6]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
6-Fluoroindole-3-acetonitrile stands out as a high-value intermediate for modern drug discovery. Its chemical architecture, featuring a fluorinated indole core and a reactive nitrile handle, provides a robust platform for generating diverse molecular libraries. The strategic incorporation of fluorine offers a proven method for enhancing pharmacokinetic and pharmacodynamic properties, while the indole scaffold remains a privileged structure for interacting with a wide array of biological targets. From oncology to infectious diseases and CNS disorders, the potential applications are significant. By understanding its properties, mastering its synthesis, and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to accelerate the development of innovative and impactful therapeutics.
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- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Applic
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- 6-Fluoroindole-3-acetonitrile - CAS:2341-25-5. Sunway Pharm Ltd.
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- In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central.
- 6-Fluoroindole 98% 399-51-9. Sigma-Aldrich.
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